molecular formula C23H15ClF2N2O4S B2540461 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866729-09-1

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2540461
CAS No.: 866729-09-1
M. Wt: 488.89
InChI Key: BLOJOBVBEZMCDY-UHFFFAOYSA-N
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Description

The compound 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a quinoline-based acetamide derivative featuring a 4-fluorobenzenesulfonyl group at position 3, a chlorine atom at position 6 of the quinoline core, and an acetamide moiety linked to a 4-fluorophenyl ring. The 4-oxoquinoline scaffold is associated with diverse biological activities, including antimicrobial and anticancer properties, while fluorinated aromatic systems often enhance metabolic stability and binding affinity .

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2O4S/c24-14-1-10-20-19(11-14)23(30)21(33(31,32)18-8-4-16(26)5-9-18)12-28(20)13-22(29)27-17-6-2-15(25)3-7-17/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOJOBVBEZMCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions.

    Introduction of the chloro and fluorobenzenesulfonyl groups: This step involves electrophilic aromatic substitution reactions, where the quinoline core is treated with chlorinating and fluorinating agents.

    Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Analysis: Positional Variations

Compound Name Position 6 Position 3 Sulfonyl Group Acetamide Substituent Key Structural Features
Target Compound Cl 4-fluorobenzenesulfonyl 4-fluorophenyl Dual fluorine atoms enhance electronegativity and potential target interactions.
2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide F 4-fluorobenzenesulfonyl 2-methylphenyl Fluorine at position 6 may reduce steric hindrance; methyl group increases hydrophobicity.
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Et Benzenesulfonyl (non-fluorinated) 4-chlorophenyl Ethyl group at position 6 could improve lipophilicity; lack of fluorine may reduce binding.
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-... Cl, F (N,4-dimethylphenyl)sulfonamido Cyclopropane carboxylate Complex substituents introduce steric bulk; cyclopropane may enhance metabolic stability.

Key Hypotheses Based on Structural Variations

Fluorine vs. Chlorine at Position 6: The target compound’s chlorine atom (vs. However, its larger atomic radius could introduce steric constraints compared to fluorine . The ethyl group in at position 6 likely increases lipophilicity, which may improve membrane permeability but reduce solubility.

In contrast, the non-fluorinated benzenesulfonyl group in may weaken such interactions. The N,4-dimethylphenylsulfonamido group in adds steric bulk and a tertiary amine, which could modulate solubility and target selectivity.

Acetamide Substituent Diversity: The 4-fluorophenyl group in the target compound (para-fluorine) may optimize π-π stacking and dipole interactions compared to the 2-methylphenyl (ortho-methyl) in , which prioritizes hydrophobic contacts.

Biological Activity

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. The unique structural features of this compound, such as the presence of chloro and fluorobenzenesulfonyl groups, enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C24H18ClFN2O4S, with a molecular weight of approximately 466.00 g/mol. Its structure includes a quinoline core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H18ClFN2O4S
Molecular Weight466.00 g/mol
IUPAC NameThis compound
CAS Number895652-65-0

Preliminary studies suggest that the compound exhibits antibacterial properties through interactions with specific enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins. Molecular docking analyses indicate that the chloro group enhances binding affinity to target sites, which may increase its efficacy against resistant bacterial strains .

Biological Activity

The biological activities of this compound have been explored in various studies:

  • Antibacterial Activity : The compound has shown significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Properties : Research indicates potential anticancer activity, particularly through apoptosis induction in cancer cell lines. The compound's ability to modulate cellular signaling pathways is under investigation .
  • Antiviral Activity : Limited studies suggest possible antiviral effects, although further research is needed to substantiate these claims.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study A : Evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
  • Study B : Investigated the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7), reporting significant reductions in cell viability at micromolar concentrations.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Quinoline Core : Achieved via Friedländer synthesis using aniline derivatives.
  • Electrophilic Substitution : Introduction of chloro and fluorobenzenesulfonyl groups through electrophilic aromatic substitution reactions.
  • Acetylation : Final acetylation step using acetic anhydride or acetyl chloride .

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